molecular formula C20H26N2O3 B14472183 4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine CAS No. 66312-70-7

4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine

Cat. No.: B14472183
CAS No.: 66312-70-7
M. Wt: 342.4 g/mol
InChI Key: QOORKPGMNDRRIR-UHFFFAOYSA-N
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Description

4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a cyclohexene ring, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexene with morpholine under specific conditions to form the cyclohexenyl-morpholine intermediate. This intermediate is then subjected to further reactions involving nitro and phenyl groups to achieve the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted morpholine derivatives.

Scientific Research Applications

4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohex-1-en-1-yl)morpholine: A simpler analog without the nitro and phenyl groups.

    4-(1-Cyclohexenyl)morpholine: Another analog with slight structural variations.

    N-Morpholino-1-cyclohexene: A related compound with similar core structure.

Uniqueness

4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

66312-70-7

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

4-[1-(cyclohexen-1-yl)-4-nitro-3-phenylbut-1-enyl]morpholine

InChI

InChI=1S/C20H26N2O3/c23-22(24)16-19(17-7-3-1-4-8-17)15-20(18-9-5-2-6-10-18)21-11-13-25-14-12-21/h1,3-4,7-9,15,19H,2,5-6,10-14,16H2

InChI Key

QOORKPGMNDRRIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=CC(C[N+](=O)[O-])C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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